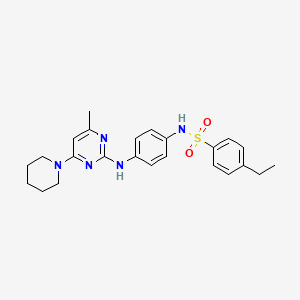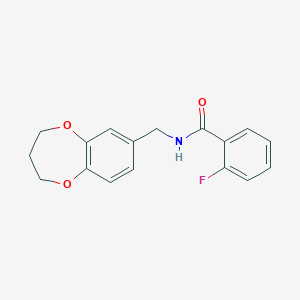![molecular formula C23H23N5O2 B11236445 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B11236445.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE is a complex organic molecule that features a combination of methoxy, phenyl, and tetrazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE typically involves multiple steps:
Formation of the Tetrazole Group: The tetrazole group can be synthesized via the of azides with nitriles.
Methoxy Group Introduction: The methoxy group is usually introduced through methylation reactions using reagents like methyl iodide.
Phenyl Group Attachment: The phenyl group can be attached via Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final step involves coupling the intermediate compounds through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE involves interaction with specific molecular targets, such as enzymes or receptors. The tetrazole group can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TRIAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE
- ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-IMIDAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE
Uniqueness
The presence of the tetrazole group in ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE provides unique binding properties and stability compared to similar compounds with triazole or imidazole groups. This makes it particularly valuable in applications requiring strong and specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C23H23N5O2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-phenylethanamine |
InChI |
InChI=1S/C23H23N5O2/c1-29-22-16-19(17-24-15-14-18-8-4-2-5-9-18)12-13-21(22)30-23-25-26-27-28(23)20-10-6-3-7-11-20/h2-13,16,24H,14-15,17H2,1H3 |
Clave InChI |
RLLZZQIEZZRABD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![11-(2-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11236409.png)
![1-[(Z)-(5-nitro-2-oxo-indolin-3-ylidene)amino]-3-phenyl-thiourea](/img/structure/B11236413.png)
![6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11236420.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B11236422.png)
![N-[(E)-(5-chloro-2-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11236428.png)
![1-(1H-indazol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11236431.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11236454.png)

